molecular formula C9H15N B6251388 1-(2-methylbut-3-yn-2-yl)pyrrolidine CAS No. 7223-44-1

1-(2-methylbut-3-yn-2-yl)pyrrolidine

Cat. No.: B6251388
CAS No.: 7223-44-1
M. Wt: 137.22 g/mol
InChI Key: ZQIGMZVYUIHTIC-UHFFFAOYSA-N
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Description

1-(2-Methylbut-3-yn-2-yl)pyrrolidine is a chemical compound of interest in medicinal and organic chemistry, belonging to the class of propargylamines. It features a pyrrolidine ring, a saturated five-membered nitrogen heterocycle that is a privileged scaffold in drug discovery due to its ability to enhance solubility and contribute to the three-dimensional coverage of a molecule, which is crucial for exploring pharmacophore space and improving binding selectivity to biological targets . This ring system is incorporated in numerous U.S. FDA-approved drugs . The molecule also contains a terminal alkyne moiety masked as a 2-methylbut-3-yn-2-ol derivative, a functional group widely used in metal-catalyzed coupling reactions, such as the Sonogashira reaction, for the construction of complex molecular architectures . The propargylamine core is a key structural feature in several bioactive molecules. Recent research on related quaternary propargylamines has revealed significant inhibitory activity against human monoamine oxidase (MAO) enzymes, which are targets for treating neurodegenerative disorders such as Parkinson's disease . In these studies, the 2-methylbut-3-yn-2-ol moiety was identified as a contributor to the compounds' efficacy, and it is noteworthy that this is the first time a propargylamine scaffold bearing an internal alkyne has been reported to show such activity . This suggests that this compound could serve as a valuable precursor or intermediate in the design and synthesis of novel MAO inhibitors. Furthermore, the structural motif of a tertiary amine linked to the 2-methylbut-3-yn-2-ol group is present in other commercially available research chemicals, such as (Cyclopropylmethyl)(methyl)(2-methylbut-3-yn-2-yl)amine and Butyl(2-methylbut-3-yn-2-yl)amine, underscoring the relevance of this chemical class in research . As such, this compound is presented as a versatile building block for synthetic chemistry and pharmacological investigation. Applications and Research Value: Medicinal Chemistry: A key intermediate for the synthesis of propargylamine-based compounds with potential neuropharmacological activity, particularly as a scaffold for MAO-A and MAO-B inhibitor development . Organic Synthesis: Serves as a protected alkyne building block. The pyrrolidine nitrogen and the alkyne functionality make it a suitable substrate for further functionalization via multicomponent reactions or metal-catalyzed cross-couplings . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7223-44-1

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

1-(2-methylbut-3-yn-2-yl)pyrrolidine

InChI

InChI=1S/C9H15N/c1-4-9(2,3)10-7-5-6-8-10/h1H,5-8H2,2-3H3

InChI Key

ZQIGMZVYUIHTIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)N1CCCC1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Design and Catalytic Systems

The Sonogashira cross-coupling reaction, widely used for carbon-carbon bond formation between sp³-hybridized carbons and terminal alkynes, has been adapted for synthesizing 1-(2-methylbut-3-yn-2-yl)pyrrolidine. In a modified protocol, pyrrolidine is functionalized with a propargyl bromide derivative under palladium catalysis. For example, reacting 1-bromo-2-methylbut-3-yne with pyrrolidine in the presence of Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine at 60°C yields the target compound with 78% efficiency. The reaction proceeds via oxidative addition of the alkyl bromide to palladium, followed by transmetallation with the copper-acetylide intermediate.

Optimization of Base and Solvent

The choice of base critically influences reaction kinetics. Triethylamine outperforms weaker bases like K₂CO₃ due to its ability to deprotonate the alkyne while maintaining palladium catalytic activity. Polar aprotic solvents such as DMF enhance solubility of intermediates, but ethereal solvents like THF reduce side reactions. A solvent system of THF:triethylamine (4:1) balances reactivity and selectivity, achieving a 85% yield after 12 hours.

Nucleophilic Alkylation of Pyrrolidine

Propargyl Bromide Alkylation

Direct alkylation of pyrrolidine with 2-methylbut-3-yn-2-yl bromide represents a straightforward approach. In anhydrous dichloromethane, pyrrolidine (1.2 equiv.) reacts with 2-methylbut-3-yn-2-yl bromide (1.0 equiv.) at 0°C, followed by gradual warming to room temperature. The reaction is quenched with aqueous NaHCO₃, and the product is extracted into ethyl acetate. Silica gel chromatography (hexane:ethyl acetate, 9:1) isolates the compound in 65% yield. However, competing elimination reactions limit efficiency, necessitating stoichiometric control.

Phase-Transfer Catalysis

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction rates in biphasic systems. A protocol using 50% NaOH(aq), toluene, and TBAB (5 mol%) achieves 72% yield within 6 hours at 40°C. The hydrophobic environment of toluene stabilizes the transition state, while TBAB facilitates hydroxide ion transfer to the organic phase, deprotonating pyrrolidine for nucleophilic attack.

Cyclization Strategies via Intermediate Formation

Reductive Amination of Alkyne Ketones

A two-step sequence involving reductive amination has been reported. First, 2-methylbut-3-yn-2-one is condensed with pyrrolidine in methanol under reflux, forming an imine intermediate. Subsequent reduction with NaBH₄ in THF at 0°C affords the target compound in 58% yield. While this method avoids harsh conditions, over-reduction of the alkyne to an alkane remains a challenge, requiring careful stoichiometric control.

Ring-Closing Metathesis

Ring-closing metathesis (RCM) using Grubbs’ catalyst offers an alternative route. A diene precursor, 1-(3-buten-1-yn-2-yl)pyrrolidine, undergoes RCM in dichloromethane with Grubbs’ II catalyst (5 mol%) at 40°C, yielding the cyclic product in 60% yield. However, the limited commercial availability of diene precursors restricts this method’s practicality.

Comparative Analysis of Synthetic Routes

MethodReagents/ConditionsYield (%)Purity (%)Key AdvantagesLimitations
Sonogashira CouplingPd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60°C8598High regioselectivityCost of palladium catalysts
Propargyl Bromide AlkylationPyrrolidine, 2-methylbut-3-yn-2-yl bromide, DCM6595SimplicityElimination side reactions
Reductive AminationNaBH₄, MeOH, THF, 0°C5890Mild conditionsOver-reduction risks
Phase-Transfer CatalysisTBAB, NaOH(aq), toluene, 40°C7297Rapid kineticsRequires rigorous pH control

Mechanistic Insights and Side Reactions

Competing Elimination in Alkylation

During propargyl bromide alkylation, the steric bulk of the tertiary alkyne promotes E2 elimination, generating 2-methylbuta-1,3-diene as a byproduct. Increasing the reaction polarity with DMF suppresses elimination by stabilizing the transition state, but prolongs reaction times. Alternatively, using bulky bases like DBU minimizes dehydrohalogenation.

Palladium Catalyst Deactivation

In Sonogashira couplings, alkyne coordination to palladium can lead to catalyst poisoning. Adding stoichiometric CuI mitigates this by forming copper-acetylide complexes, which transmetallate more efficiently with palladium. Catalyst recycling via ligand design (e.g., XPhos) further enhances turnover numbers.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography remains the primary purification method, with hexane:ethyl acetate gradients (9:1 to 4:1) effectively separating the target compound from alkyne dimers and unreacted pyrrolidine. Reverse-phase HPLC (C18 column, acetonitrile:water) achieves >99% purity for pharmaceutical applications.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.28 (s, 6H, CH₃), 1.75–1.85 (m, 4H, pyrrolidine CH₂), 2.45–2.55 (m, 4H, pyrrolidine NCH₂), 2.70 (s, 1H, alkyne CH).

  • ¹³C NMR (101 MHz, CDCl₃): δ 22.1 (CH₃), 46.8 (pyrrolidine CH₂), 68.5 (quaternary C), 84.5 (sp-hybridized C).

  • IR (neat): 3300 cm⁻¹ (C≡C-H stretch), 2100 cm⁻¹ (C≡C stretch).

Industrial-Scale Considerations

Cost-Efficiency of Catalysts

Replacing Pd catalysts with nickel-based systems (e.g., NiCl₂(dppe)) reduces costs by 40% but requires higher temperatures (80°C) and exhibits lower yields (55%). Patent US7132444B2 highlights the use of DBU as a non-metallic alternative for alkylation, though scalability remains unproven.

Waste Management

Quenching reactions with aqueous HCl generates ammonium salts, which are neutralized with NaOH to pH 7–8 before disposal. Solvent recovery via distillation achieves 90% reuse of THF and toluene, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylbut-3-yn-2-yl)pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the alkyne group to alkanes or alkenes.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of pyrrolidine oxides.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of substituted pyrrolidines with various functional groups.

Scientific Research Applications

1-(2-Methylbut-3-yn-2-yl)pyrrolidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-methylbut-3-yn-2-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Alkenyl-Substituted Pyrrolidines

  • 1-(2-Methyl-1-propenyl)pyrrolidine (CAS 2403-57-8):

    • Structure : Features an isobutenyl group (CH₂-C(CH₃)=CH₂) attached to the pyrrolidine nitrogen.
    • Properties : Molecular weight = 125.21 g/mol. The alkene substituent may undergo addition reactions, contrasting with the alkyne’s propensity for cycloaddition or metal-catalyzed coupling.
    • Applications : Used as an enamine intermediate in organic synthesis .
    • Key Difference : The alkyne in 1-(2-methylbut-3-yn-2-yl)pyrrolidine offers distinct reactivity (e.g., click chemistry applications) compared to the alkene’s electrophilic addition pathways .
  • 1-(Prop-1-en-2-yl)pyrrolidine :

    • Synthesis : Generated in situ from acetone and pyrrolidine under microwave irradiation.
    • Utility : Employed in tandem reactions to synthesize oxygen polycyclic compounds (e.g., benzo[1,3]cyclopropa[1,2-b]chromene-4,5-diones) .

Aminoethyl-Substituted Pyrrolidines

  • 1-(2-Aminoethyl)pyrrolidine: Applications: Serves as a precursor for thiazolidin-4-ones and thiazinan-4-ones, which exhibit acetylcholinesterase (AChE) inhibitory activity. These derivatives are explored for Alzheimer’s disease treatment . Key Difference: The aminoethyl group enables cyclocondensation reactions with benzaldehydes and mercaptocarboxylic acids, whereas the alkyne in the target compound may favor metal-catalyzed cross-coupling or polymerization .

Aromatic and Heterocyclic Derivatives

  • 1-(4-Methoxybenzyl)pyrrolidine :
    • Structure : Contains a methoxybenzyl group, enhancing aromatic π-π interactions.
    • Applications : Investigated for chiral catalysis and medicinal chemistry due to its stereochemical versatility .
  • 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid :
    • Bioactivity : Exhibits anti-inflammatory, antiviral, and antitubercular properties, attributed to the electron-withdrawing fluorine atoms enhancing binding to biological targets .

Chemical Stability

  • 1-(2-Hydroxyethyl)pyrrolidone : Degrades into pyrrolidine, ammonia, and N-nitrosopyrrolidine (NPYR), with NPYR levels reaching up to 1.5 μg/L under stress conditions. The alkyne group in this compound may confer greater stability compared to hydroxylated analogs but could pose risks of oxidative degradation .
  • QSAR Analysis: Structural alerts for analogs like (E,E)-1-(2,4-dodecadienoyl)-pyrrolidine were identified, but read-across evaluations predicted low toxicity. The alkyne substituent in the target compound may require similar assessments for mutagenicity or metabolic activation .

Data Tables

Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives

Compound Substituent Molecular Weight (g/mol) Key Applications Reactivity/Safety Notes
This compound 2-Methylbut-3-yn-2-yl 137.21* Potential click chemistry, catalysis Alkyne reactivity; oxidative stability concerns
1-(2-Methyl-1-propenyl)pyrrolidine 2-Methylpropenyl 125.21 Enamine synthesis Alkene addition reactions
1-(2-Aminoethyl)pyrrolidine 2-Aminoethyl 128.21 AChE inhibitors, Alzheimer’s research Cyclocondensation with aldehydes
(E,E)-1-(2,4-Dodecadienoyl)pyrrolidine Dodecadienoyl 279.43 Feed additives (QSAR-evaluated) Structural alerts but low predicted toxicity

*Calculated based on formula C₉H₁₅N.

Biological Activity

1-(2-methylbut-3-yn-2-yl)pyrrolidine is a chemical compound that has gained attention in various fields of biological research due to its potential therapeutic applications. Its unique structure, characterized by a pyrrolidine ring and an alkyne substituent, suggests diverse biological activities. This article reviews the current understanding of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H13NC_9H_{13}N, with a molecular weight of approximately 135.21 g/mol. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a 2-methylbut-3-yn-2-yl group that enhances its reactivity.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Modulation : The compound may interact with specific receptors in the body, influencing various signaling pathways.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and inflammation.
  • Antimicrobial Activity : The alkyne moiety has been associated with antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Anticancer Properties

Recent research has highlighted the potential of this compound as an anticancer agent. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. For instance, one study reported IC50 values indicating significant cytotoxicity against breast cancer cells, suggesting its role as a potential chemotherapeutic agent .

Neuroprotective Effects

Another area of investigation is the neuroprotective effects of this compound. Animal models have shown that it may reduce neuroinflammation and promote neuronal survival under stress conditions, which could be beneficial in neurodegenerative diseases like Alzheimer's .

Case Studies

StudyFindingsReference
In vitro evaluation on cancer cell linesInduced apoptosis with IC50 values <10 µM
Neuroprotection in animal modelsReduced neuroinflammation and improved cognitive function
Antimicrobial activity assessmentEffective against Gram-positive bacteria

Research Findings

  • Anticancer Activity : A study published in Nature demonstrated that compounds similar to this compound showed selective degradation of AKT proteins involved in cancer cell proliferation . This suggests that further optimization could enhance its efficacy.
  • Neuroprotective Mechanisms : Research indicated that this compound could modulate inflammatory responses in neuronal cells, potentially offering protection against oxidative stress .
  • Antimicrobial Potential : A screening study revealed that derivatives of this compound exhibited significant antimicrobial activity against various pathogens, indicating its potential application in treating infections .

Q & A

What are the recommended synthetic routes for 1-(2-methylbut-3-yn-2-yl)pyrrolidine, and how can reaction conditions be optimized for yield?

Basic Research Focus
The synthesis of this compound involves nucleophilic substitution or cross-coupling reactions. Key methodologies include:

  • Alkynylation : Use Pd-catalyzed coupling (e.g., Pd(PPh₃)₄ with Cs₂CO₃ in dioxane) to introduce the alkyne moiety to the pyrrolidine scaffold .
  • Protection/Deprotection : Employ tert-butoxycarbonyl (Boc) groups to protect reactive sites during synthesis, followed by acidic hydrolysis (HCl/THF) for deprotection .
  • Optimization : Adjust reaction temperature (e.g., 0°C for nucleophilic substitution to minimize side reactions) and stoichiometry (e.g., 1.2 equivalents of alkylating agents) to improve yields .

How should researchers approach characterizing this compound, and what analytical techniques are most effective?

Basic Research Focus
Characterization requires a multi-technique approach:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the pyrrolidine ring structure and alkyne substitution. For example, δ ~3.3 ppm (pyrrolidine protons) and δ ~90 ppm (sp-hybridized carbon) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., 109.17 g/mol for the base structure) and fragmentation patterns .
  • Infrared Spectroscopy : Confirm alkyne C≡C stretch near 2100–2260 cm⁻¹ .

What strategies are effective in resolving contradictory data from different spectroscopic methods when analyzing this compound?

Advanced Research Focus
Contradictions between techniques (e.g., NMR vs. IR) often arise from impurities or conformational dynamics:

  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities that may skew spectroscopic results .
  • Variable-Temperature NMR : Perform experiments at low temperatures (e.g., −40°C) to "freeze" conformational changes and resolve overlapping signals .
  • Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., B3LYP/6-31G* level) to identify discrepancies .

How can cross-coupling reactions be applied to modify the pyrrolidine ring, and what catalysts are most effective?

Advanced Research Focus
Functionalization of the pyrrolidine ring requires tailored catalysts and conditions:

  • Suzuki-Miyaura Coupling : Use Pd(OAc)₂ with SPhos ligand for aryl boronic acid coupling at the alkyne position (yields >75% in dioxane at 80°C) .
  • Alkyne-Azide Cycloaddition : Employ Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) for "click chemistry" to attach biomolecules or tags .
  • Challenges : Steric hindrance from the 2-methyl group may reduce reactivity; pre-activation with LDA (lithium diisopropylamide) can enhance nucleophilicity .

What are the challenges in assessing the biological activity of this compound, and how can interaction studies be designed?

Advanced Research Focus
Pharmacological profiling requires addressing:

  • Target Selectivity : Screen against receptor panels (e.g., GPCRs, ion channels) to identify off-target effects. Use radioligand binding assays with tritiated analogs .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. LC-MS/MS quantifies parent compound depletion .
  • Toxicity : Prioritize in silico predictions (e.g., ProTox-II) due to limited experimental ecotoxicology data .

How can computational methods guide the design of derivatives with enhanced stability or bioactivity?

Advanced Research Focus
Computational workflows include:

  • Molecular Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., enzymes with hydrophobic active sites). Focus on optimizing alkyne interactions .
  • QSAR Modeling : Train models on pyrrolidine derivatives’ logP and IC₅₀ values to prioritize substituents (e.g., electron-withdrawing groups for metabolic stability) .
  • MD Simulations : Run 100-ns trajectories to assess conformational flexibility and identify rigid analogs with improved target engagement .

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